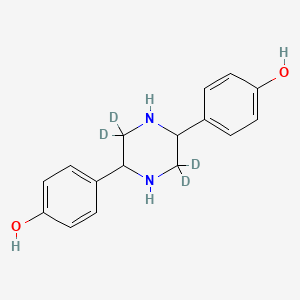
2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is a deuterated derivative of 2,5-Bis(4-hydroxyphenyl)piperazine. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable for various analytical and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with piperazine in the presence of a deuterated solvent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated solvents and reagents is crucial in maintaining the isotopic labeling of the compound .
化学反応の分析
Types of Reactions
2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
科学的研究の応用
2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for isotope labeling studies.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride involves its interaction with specific molecular targets. The deuterated form allows for precise tracking in metabolic studies, providing insights into the pathways and interactions within biological systems .
類似化合物との比較
Similar Compounds
- 2,5-Bis(4-hydroxyphenyl)piperazine
- 4,4’-(2,5-Piperazinediyl)diphenol-d4 Dihydrochloride
- Octopamine Impurity 1-d4 Dihydrochloride
Uniqueness
2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and measurement are required .
生物活性
2,5-Bis(4-hydroxyphenyl)piperazine-d4 dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
- CAS Number : 1246816-38-5
- Molecular Formula : C18H22Cl2N2O2
- Molecular Weight : 363.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been studied for its effects on:
- Serotonin Receptors : The compound acts as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety.
- Dopamine Receptors : It has shown potential in influencing dopaminergic pathways, making it a candidate for antipsychotic drug development.
- Acetylcholinesterase Inhibition : Preliminary studies suggest that piperazine derivatives can inhibit acetylcholinesterase, which is significant for conditions like Alzheimer's disease .
Antimicrobial Properties
Research indicates that 2,5-Bis(4-hydroxyphenyl)piperazine derivatives exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This activity is likely mediated by the compound's interaction with specific cellular pathways related to cancer progression .
Case Studies and Research Findings
特性
IUPAC Name |
4-[3,3,6,6-tetradeuterio-5-(4-hydroxyphenyl)piperazin-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2/i9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPBMXVCCCEYJD-YQUBHJMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)C2=CC=C(C=C2)O)([2H])[2H])C3=CC=C(C=C3)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














